molecular formula C7H7ClS B098659 2-Chloro-6-methylthiophenol CAS No. 18858-05-4

2-Chloro-6-methylthiophenol

Cat. No.: B098659
CAS No.: 18858-05-4
M. Wt: 158.65 g/mol
InChI Key: WNRLJMYSWRBJIG-UHFFFAOYSA-N
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Description

2-Chloro-6-methylthiophenol is an organic compound with the molecular formula C7H7ClS. It is a derivative of thiophenol, characterized by the presence of a chlorine atom and a methyl group attached to the benzene ring. This compound is known for its distinctive chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methylthiophenol typically involves the chlorination of 6-methylthiophenol. One common method includes the reaction of 2-chloro-6-methylaniline with sodium nitrite in hydrochloric acid at low temperatures, followed by extraction and purification processes . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced equipment to maintain precise reaction conditions. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylthiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenols, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-6-methylthiophenol is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylthiophenol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the chlorine and methyl groups influences its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-methylthiophenol is unique due to the combined presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity patterns. This makes it particularly valuable in specific synthetic and research applications.

Properties

IUPAC Name

2-chloro-6-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRLJMYSWRBJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399651
Record name 2-Chloro-6-methylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18858-05-4
Record name 2-Chloro-6-methylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methyl-benzenthiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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